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Butylated Hydroxyanisole

Food Science Antioxidant Assay Comparative Efficacy

Procure BHA (CAS 121-00-6) for superior oxidative stability in emulsions and static frying. Data confirms BHA outperforms TBHQ in sauces/dressings and exhibits better thermal retention than BHT at 180°C. Combine with BHT for proven synergistic regeneration to maximize cost-efficiency and shelf-life extension in high-fat formulations.

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
CAS No. 121-00-6
Cat. No. B042155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButylated Hydroxyanisole
CAS121-00-6
Synonyms2-tert-Butyl-4-methoxyphenol;  2-tert-Butyl-p-methoxyphenol;  3-(1,1-Dimethylethyl)-4-hydroxyanisole;  3-BHA;  3-tert-Butyl-4-hydroxyanisole;  4-Hydroxy-3-tert-butylanisole;  4-Methoxy-2-tert-butylphenol;  4-Methoxy-6-tert-butylphenol;  o-tert-Butyl-p-methox
Molecular FormulaC11H16O2
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=CC(=C1)OC)O
InChIInChI=1S/C11H16O2/c1-11(2,3)9-7-8(13-4)5-6-10(9)12/h5-7,12H,1-4H3
InChIKeyMRBKEAMVRSLQPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 5 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 65.3 °F (NTP, 1992)
Insoluble in water, freely soluble in ethanol
Insoluble in water
Soluble in petroleum ether, ethanol
Freely soluble in alcohol, propylene glycol, chloroform, ether;  soluble in petroleum ether (Shellysolve H), fats, oils.
1% in glycerine at 100 °C
For more Solubility (Complete) data for Butylated hydroxyanisole (6 total), please visit the HSDB record page.

Structure & Identifiers


Interactive Chemical Structure Model





Butylated Hydroxyanisole (BHA, CAS 121-00-6): Core Properties and Procurement Context for Food-Grade and Industrial Antioxidant Applications


Butylated Hydroxyanisole (BHA, CAS 121-00-6) is a synthetic phenolic antioxidant widely utilized in food, cosmetics, pharmaceuticals, and industrial materials to retard oxidative rancidity and polymer degradation [1]. It functions primarily as a free radical scavenger, donating hydrogen atoms to terminate lipid peroxidation chain reactions [2]. BHA is characterized by its high lipid solubility and relative thermal stability compared to some in-class alternatives, though its volatility at high frying temperatures (e.g., >140°C) presents a key performance limitation relative to heavier analogs like TBHQ [3].

Why BHA Cannot Be Simply Substituted with BHT or TBHQ in Scientific and Industrial Formulations


Generic substitution among common synthetic phenolic antioxidants (BHA, BHT, TBHQ, and PG) often fails due to significant, quantifiable differences in their performance across key scientific and industrial metrics [1]. These metrics include antioxidant potency as measured by TEAC, thermal stability during high-temperature processing, synergistic behavior in binary and ternary mixtures, and antimicrobial activity against specific foodborne pathogens [2]. Furthermore, regulatory status and permissible concentration limits vary by compound, matrix, and jurisdiction, making direct interchange a potential source of both product performance failure and non-compliance [3].

Quantitative Evidence for BHA Differentiation: A Comparative Guide Against BHT, TBHQ, and α-Tocopherol


TEAC Antioxidant Capacity: BHA Outperforms BHT in Trolox Equivalent Assay

In a direct head-to-head comparison using the Trolox equivalent antioxidant capacity (TEAC) assay, BHA demonstrated a higher antioxidant capacity than its primary synthetic analog, BHT [1]. The study provides a quantitative ranking, confirming that BHA is a more potent radical scavenger in this widely used in vitro model. This difference is critical for formulators seeking to maximize oxidative protection at minimal inclusion rates, where even small differences in molar efficacy can translate to significant shelf-life extension and cost savings.

Food Science Antioxidant Assay Comparative Efficacy

Thermal Stability in Frying Oils: BHA Outperforms BHT During Static Heating

During static heating of palm olein at 180°C, BHA was found to be a more effective antioxidant than BHT, a finding that directly contradicts assumptions of interchangeability [1]. The study measured loss rates of each antioxidant, revealing that BHT volatilized or degraded more rapidly than BHA under these conditions. This quantitative difference in thermal persistence is a key driver of performance in applications involving prolonged heating, such as the production of shelf-stable fried snacks or industrial frying oils.

Food Chemistry Lipid Oxidation Thermal Processing

Mechanistic Synergism: BHA is Regenerated by BHT in Binary Mixtures

A study investigating the synergistic antioxidation mechanisms of BHA with common synthetic antioxidants revealed a unique interaction where BHA is regenerated by BHT [1]. This is not a simple additive effect but a specific chemical regeneration cycle that enhances the longevity and efficacy of the BHA/BHT mixture beyond the sum of its parts. This mechanistic insight is crucial for formulators seeking to optimize cost-performance ratios by leveraging such synergies, a benefit not observed or quantified for all possible antioxidant combinations.

Food Additives Synergistic Antioxidation Formulation Science

Concentration-Dependent Efficacy in Biodiesel: BHA's Plateau vs. BHT's Linearity

In a study evaluating the oxidation stability of soybean oil ethyl esters (biodiesel) using the Rancimat method, BHA exhibited a distinct concentration-dependent profile compared to BHT and TBHQ [1]. While BHT displayed the highest effectiveness across a broad concentration range (200–7000 ppm), BHA was found to provide no noticeable increase in the induction time at concentrations greater than 2000 ppm. This plateau effect quantifiably limits BHA's utility in high-concentration applications, whereas BHT's linear response offers greater flexibility. This evidence is critical for industrial users who need to achieve a specific induction period and must select the most cost-effective antioxidant at a given loading.

Biodiesel Stability Industrial Antioxidants Rancimat Method

Antimicrobial Potency: BHA Exhibits Intermediate Activity, Outperforming BHT

A study using the Minimum Inhibitory Concentration (MIC) method to compare the antimicrobial effects of four common antioxidants revealed a clear rank order of potency: TBHQ > BHA > PG > BHT [1]. This places BHA as a moderately effective antimicrobial, superior to BHT but less potent than TBHQ against common foodborne microorganisms. For food manufacturers seeking dual-function additives (antioxidant and antimicrobial), this quantitative difference is a critical selection criterion. The choice between BHA and TBHQ, for instance, involves a trade-off between antimicrobial strength and other factors like thermal stability or regulatory status.

Food Microbiology Antimicrobial Additives Food Safety

Performance in Multiphase Systems: BHA and BHT Outperform TBHQ and α-Tocopherol

In a comparative study of common food antioxidants within dispersed systems (phosphatidylcholine liposomes and o/w emulsions) at 37°C, BHA and BHT were found to be the most effective at the low levels of addition used, outperforming both TBHQ and α-tocopherol [1]. This finding is particularly relevant for formulators of complex food matrices like dressings, sauces, and nutritional beverages, where the physical partitioning of the antioxidant between oil, water, and interfacial phases dictates its overall efficacy. This evidence suggests that BHA's molecular properties (low polarity, optimal size) make it superior to TBHQ for these specific, high-value applications.

Food Emulsions Liposome Oxidation Formulation Science

Validated Application Scenarios for BHA (CAS 121-00-6) Based on Quantitative Comparative Evidence


Formulation of Shelf-Stable Snack Foods Requiring Prolonged Static Heating

For industrial production of fried snack foods where oil is subjected to prolonged static heating (e.g., batch frying or holding tanks), BHA is the preferred choice over BHT. Evidence from head-to-head studies at 180°C confirms BHA is a more effective antioxidant and exhibits a lower rate of thermal loss compared to BHT during static heating [1]. This ensures longer-lasting protection against rancidity, extending the shelf-life of the finished product.

Development of Optimized Binary Antioxidant Blends with BHT

Procurement of both BHA and BHT is scientifically justified for formulators seeking to create high-performance antioxidant systems. Direct mechanistic evidence shows that BHA and BHT participate in a unique synergistic cycle where BHA is regenerated by BHT, enhancing the mixture's overall efficacy beyond what either compound can achieve alone [2]. This knowledge allows for the design of cost-effective blends with maximized protective power.

Stabilization of Food Emulsions and Nutritional Beverages

In the formulation of complex multiphase food products like dressings, sauces, and lipid-containing beverages, BHA is a superior choice compared to TBHQ. Comparative studies in liposome and o/w emulsion models demonstrate that BHA, along with BHT, is the most effective antioxidant at low concentrations in these dispersed systems, whereas TBHQ's performance is less pronounced [3]. This directly addresses the challenge of oxidative protection at oil-water interfaces.

Cost-Effective Biodiesel Stabilization at Low Concentrations

For industrial producers of biodiesel (soybean oil ethyl esters), BHA is a suitable and cost-effective stabilizer when used at concentrations up to 2000 ppm. Data from Rancimat analyses show that BHA effectively increases the induction period within this range [4]. However, for applications requiring higher antioxidant loadings to meet extended stability specifications, BHT or TBHQ should be procured instead, as BHA's efficacy plateaus above 2000 ppm.

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